molecular formula C13H12N2O3S B2533963 N-(6-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-50-8

N-(6-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2533963
CAS No.: 864937-50-8
M. Wt: 276.31
InChI Key: OQKFYVYJDBBXRQ-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic chemical hybrid featuring two pharmaceutically significant moieties: a benzothiazole ring and a dihydro-1,4-dioxine group. The benzothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities . This nucleus is a key structural component in numerous FDA-approved drugs and clinical candidates, including the anticancer agent dasatinib and the antimicrobial compounds sulfathiazole and abafungin . The presence of the benzothiazole ring suggests this compound has significant potential as a core scaffold for developing novel therapeutic agents, particularly in areas such as oncology, antimicrobials, and anti-inflammatory research . The 5,6-dihydro-1,4-dioxine carboxamide portion of the molecule contributes to its complexity and may influence its physicochemical properties, such as solubility and metabolic stability, making it a valuable intermediate for further chemical exploration and optimization. This compound is presented as a high-purity chemical tool for researchers investigating the structure-activity relationships of heterocyclic compounds and for use in the discovery and development of new bioactive molecules. It is intended for in vitro research applications only.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-8-2-3-9-11(6-8)19-13(14-9)15-12(16)10-7-17-4-5-18-10/h2-3,6-7H,4-5H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKFYVYJDBBXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-amino-6-methylbenzothiazole with 5,6-dihydro-1,4-dioxine-2-carboxylic acid chloride under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, while the dioxine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution using halogens or nitrating agents; nucleophilic substitution using alkoxides or amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(6-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as cyclooxygenase (COX) by binding to the active site and preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound belongs to a broader class of N-(benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamides, where substituents on the benzothiazole ring and the carboxamide side chain significantly influence pharmacological profiles. Key analogs include:

Compound Name Substituents on Benzothiazole Key Modifications Source Evidence
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide 5-Cl, 4-CH₃ Chloro and methyl groups
N-(4-Chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide 4-Cl, diethylaminoethyl side chain Hydrochloride salt, enhanced solubility
N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide 7-Cl, 4-OCH₃ Chloro and methoxy groups

Structural Insights :

  • Chlorine Substitution : Analogs with chloro groups (e.g., 5-Cl, 4-Cl, or 7-Cl) often exhibit enhanced bioactivity, possibly due to increased electrophilicity or improved receptor binding .
  • Methoxy and Methyl Groups : Methoxy substituents (as in ) may improve metabolic stability, while methyl groups (as in the target compound) could enhance lipophilicity and membrane permeability.
Cardioprotective Activity

A structurally distinct analog, N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide, demonstrated superior cardioprotective efficacy compared to Levocarnitine and Mildronate in hypoxia models .

Antimicrobial and Antitumor Potential

1,3,4-Thiadiazole derivatives, such as N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides, exhibit notable antimicrobial and antitumor activities . Although the target compound’s dioxine ring differs from thiadiazole systems, the shared carboxamide functionality may contribute to similar mechanisms of action, such as enzyme inhibition or DNA intercalation.

Commercial and Industrial Relevance

Multiple suppliers across the U.S., China, and India produce analogs such as N-(4-Chlorobenzo[d]thiazol-2-yl)- and N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-carboxamides .

Biological Activity

N-(6-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive review of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzo[d]thiazole moiety fused with a dioxine ring. Its chemical formula is C13H12N2O3SC_{13}H_{12}N_2O_3S, and it has a molecular weight of approximately 280.31 g/mol. The structural arrangement contributes to its biological properties, influencing interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₃H₁₂N₂O₃S
Molecular Weight280.31 g/mol
SolubilitySoluble in DMSO
Melting Point150-155 °C

Antimicrobial Activity

Recent studies have shown that compounds containing the benzo[d]thiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of similar structures have been reported to demonstrate potent activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation

In a study evaluating various derivatives for antibacterial efficacy, the compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 0.03 μg/mL against Staphylococcus aureus and Escherichia coli . This suggests that the compound may possess strong antibacterial properties comparable to established antibiotics.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Research indicates that derivatives with similar structural motifs can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Table 2: Anti-inflammatory Activity Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
This compound1281.5
Celecoxib100.520

These results indicate that while the compound shows promise as a COX inhibitor, it is less selective than celecoxib, suggesting potential for further optimization .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes related to inflammation and microbial resistance. The dioxine ring is believed to play a crucial role in binding interactions with target proteins .

Safety and Toxicity Profile

Toxicological evaluations are essential for assessing the safety of new compounds. Preliminary studies indicate that this compound has a favorable safety profile with no significant cytotoxicity observed in human liver cell lines (HepG2) at therapeutic concentrations .

Table 3: Toxicity Assessment Results

TestResult
HepG2 CytotoxicityIC50 > 100 µM
Acute Toxicity (LD50)>2000 mg/kg

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